(E)-环辛-2-烯-1-基(4-硝基苯基)碳酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

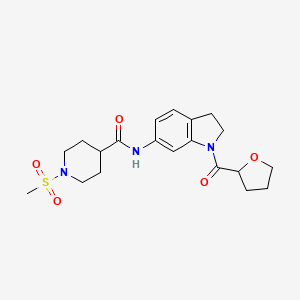

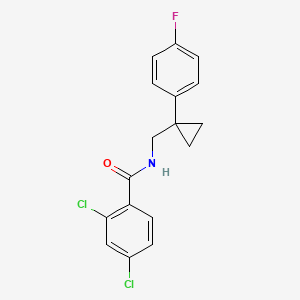

“(E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate” is a carbonate ester formed from cyclooctene and 4-nitrophenol. Carbonate esters are organic compounds containing a carbonate group, which consists of a carbon atom linked to three oxygen atoms, one of which is double bonded . 4-Nitrophenol is a phenol where one of the hydrogens of the phenolic OH group is substituted by a nitro group .

Molecular Structure Analysis

The molecular structure of this compound would consist of a cyclooctene ring attached to a carbonate group, which is in turn attached to a 4-nitrophenol group .

Chemical Reactions Analysis

Carbonate esters are known to undergo reactions such as hydrolysis, transesterification, and reactions with Grignard reagents . 4-Nitrophenol can undergo reactions such as reduction to form 4-aminophenol .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. Carbonate esters are typically non-volatile, stable compounds . 4-Nitrophenol is a pale yellow solid that is slightly soluble in water .

科学研究应用

合成和表征

杂环合成:已使用与(E)-环辛-2-烯-1-基(4-硝基苯基)碳酸酯相关的化合物合成了含硝基苯基基团的杂环,例如四氢异喹啉。这些化合物表现出潜在的抗癌和抗氧化特性 (Sayed 等人,2021 年)。

光物理性质:已经研究了溶剂极性对查耳酮衍生物(包括与(E)-环辛-2-烯-1-基(4-硝基苯基)碳酸酯在结构上相关的化合物)的光物理性质的影响,揭示了分子内电荷转移相互作用的见解 (Kumari 等人,2017 年)。

茂金属底物优化:已经对 β-环糊精反应的茂金属底物进行了优化研究,涉及像(E)-环辛-2-烯-1-基(4-硝基苯基)碳酸酯这样的对硝基苯基酯,提供了对结合和速率常数的宝贵见解 (Breslow 等人,1983 年)。

催化和化学反应

催化抗体制备:对 4-硝基苯基碳酸酯衍生物的研究探索了它们在制备具有特定性质的催化抗体中的用途,例如米氏催化性质 (Gallacher 等人,1991 年)。

氨解机理:对与(E)-环辛-2-烯-1-基(4-硝基苯基)碳酸酯密切相关的 4-硝基苯基碳酸甲酯的氨解动力学和机理的研究提供了对水溶液中反应过程的见解,这对于理解有机合成中的反应动力学至关重要 (Castro 等人,2002 年)。

亲电中心修饰的影响:对 4-硝基苯基苯基碳酸酯和硫代碳酸酯的氨解研究表明,亲电中心从 C=O 到 C=S 的修饰如何影响反应性和机理,这与设计更有效的合成途径有关 (Um 等人,2006 年)。

材料科学和环境应用

水介导反应:已经开发了创新的水介导三组分 Wittig-SNAr 反应来合成与(E)-环辛-2-烯-1-基(4-硝基苯基)碳酸酯相关的化合物,强调了在化学合成中使用环境友好的溶剂 (徐等人,2015 年)。

晶体和分子结构分析:已经研究了 2-[(4-硝基苯基)羰基]环己-1-烯-1-基 4-硝基苯甲酸酯等相关化合物的晶体结构,提供了对分子构型和相互作用的关键见解,这对于材料科学应用非常重要 (Polyakova 等人,2011 年)。

作用机制

未来方向

The future directions for this compound would depend on its potential applications. Carbonate esters are used in a variety of applications, including as solvents and in the synthesis of other compounds . 4-Nitrophenol and its derivatives have been studied for their potential uses in various fields, including medicine and materials science .

属性

IUPAC Name |

[(2Z)-cyclooct-2-en-1-yl] (4-nitrophenyl) carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h4,6,8-11,13H,1-3,5,7H2/b6-4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTGBHHUEQUWSQ-XQRVVYSFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=CC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C=C\C(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2388515.png)

![(3-Methoxy-1-methylpyrazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2388519.png)

![3-(4-fluorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2388520.png)

![Methyl 2-[6-bromo-2-(2-fluorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2388521.png)

![N-(2-ethylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2388524.png)

![Tert-butyl 2-imino-2-oxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B2388526.png)

![Methyl 2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2388528.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2388530.png)

![N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2388532.png)